molecular formula C10H12FNO B8607602 1-(3-Amino-4-fluorophenyl)butan-2-one

1-(3-Amino-4-fluorophenyl)butan-2-one

Cat. No. B8607602
M. Wt: 181.21 g/mol
InChI Key: CGHIGMCRVFXZPJ-UHFFFAOYSA-N
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Patent
US09187474B2

Procedure details

Treat a solution of 1-(4-fluoro-3-nitrophenyl)butan-2-one (0.83 g, 3.93 mmol) in EtOAc (30 mL) with 10% Pd/C (0.209 g, 0.197 mmol) and hydrogenate at atmospheric pressure (balloon) overnight. Remove the solids via filtration through diatomaceous earth, rinse well with EtOAc, concentrate the filtrate to dryness and purify via silica gel chromatography (EtOAc/Hex) to afford the title compound (536 mg, 75%). 1H NMR (400 MHz, DMSO-d6): δ 6.88 (dd, J=11.6, 8.2 Hz, 1H), 6.57 (dd, J=8.9, 2.1 Hz, 1H), 6.32 (m, 1H), 5.07 (s, 2H), 3.55 (s, 2H), 2.46 (q, J=7.3 Hz, 2H), 0.89 (t, J=7.3 Hz, 3H); MS (ESI) m/z: 182.1 (M+H+).
Name
1-(4-fluoro-3-nitrophenyl)butan-2-one
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.209 g
Type
catalyst
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:12])[CH2:10][CH3:11])=[CH:4][C:3]=1[N+:13]([O-])=O>CCOC(C)=O.[Pd]>[NH2:13][C:3]1[CH:4]=[C:5]([CH2:8][C:9](=[O:12])[CH2:10][CH3:11])[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
1-(4-fluoro-3-nitrophenyl)butan-2-one
Quantity
0.83 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CC(CC)=O)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.209 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenate at atmospheric pressure (balloon) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Remove the solids
FILTRATION
Type
FILTRATION
Details
via filtration through diatomaceous earth
WASH
Type
WASH
Details
rinse well with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to dryness
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography (EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1F)CC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 536 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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